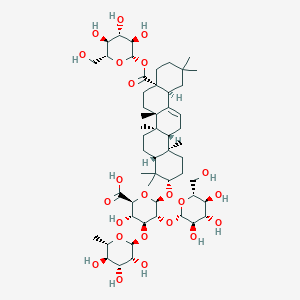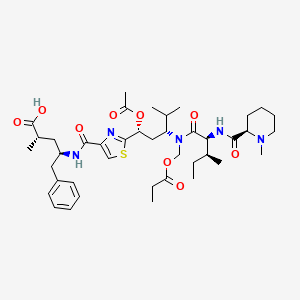
Tubulysin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulysin F is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin F involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of peptide bonds and the introduction of various functional groups. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites. The final steps often include deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. advances in synthetic chemistry have enabled the development of scalable methods for its production. These methods often involve the use of automated peptide synthesizers and high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions: Tubulysin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学的研究の応用
Tubulysin F has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, this compound is employed to investigate microtubule dynamics and cell cycle regulation .
In medicine, this compound has shown promise as a potent anticancer agent. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cancer cell proliferation and developing new therapeutic strategies. Additionally, this compound is being explored for use in antibody-drug conjugates, where it can be selectively delivered to cancer cells to enhance therapeutic efficacy .
作用機序
The mechanism of action of tubulysin F involves the inhibition of tubulin polymerization, which is essential for microtubule formation. By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is similar to that of other microtubule-targeting agents, such as vinblastine and taxol, but this compound is often more potent .
類似化合物との比較
Similar Compounds: Similar compounds to tubulysin F include other members of the tubulysin family, such as tubulysin A, tubulysin B, tubulysin D, and tubulysin E. These compounds share a common core structure but differ in their side chains and functional groups .
Uniqueness of this compound: this compound is unique among the tubulysins due to its specific side chain modifications, which contribute to its distinct biological activity and potency. Compared to other tubulysins, this compound has shown superior activity against certain drug-resistant cancer cell lines, making it a valuable candidate for further development as an anticancer agent .
特性
分子式 |
C41H61N5O9S |
|---|---|
分子量 |
800.0 g/mol |
IUPAC名 |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |
InChIキー |
RWWMZVCEIUIEHQ-WIIAZBTESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
正規SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
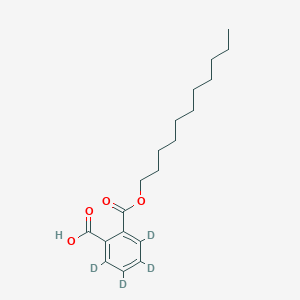
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
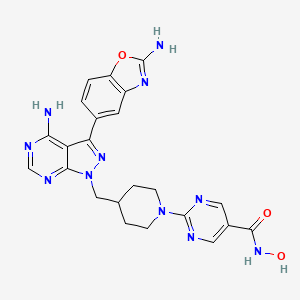
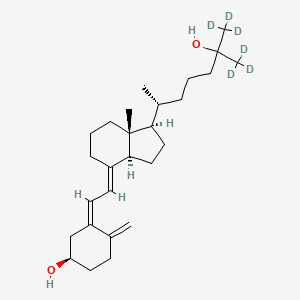


![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
